4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Physicochemical profiling Drug-likeness logP

This is a research-exclusive benzothiazole-sulfamoyl-benzamide hybrid designed for colchicine-binding site studies. Its bis(2-methoxyethyl)amine and 6-methoxybenzothiazole moieties are critical for tubulin polymerization inhibition. Use as a screening candidate or SAR probe, benchmarking against its tetrahydro and 6-amide positional isomer analogs. No therapeutic approval; de novo dose-response validation is required.

Molecular Formula C21H25N3O6S2
Molecular Weight 479.57
CAS No. 328539-77-1
Cat. No. B2609759
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
CAS328539-77-1
Molecular FormulaC21H25N3O6S2
Molecular Weight479.57
Structural Identifiers
SMILESCOCCN(CCOC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC
InChIInChI=1S/C21H25N3O6S2/c1-28-12-10-24(11-13-29-2)32(26,27)17-7-4-15(5-8-17)20(25)23-21-22-18-9-6-16(30-3)14-19(18)31-21/h4-9,14H,10-13H2,1-3H3,(H,22,23,25)
InChIKeyNHGSOTMKBIHXFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 328539-77-1): Compound Class and Procurement Context


4-[Bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide (CAS 328539-77-1; molecular formula C21H25N3O6S2; MW 479.57 g/mol) is a synthetic small molecule belonging to the benzothiazole-sulfamoyl-benzamide hybrid class . Its structure comprises a 4-sulfamoylbenzamide core linked via an amide bridge to a 6-methoxy-1,3-benzothiazol-2-yl moiety, with a bis(2-methoxyethyl)amine substituent on the sulfamoyl group [1]. The benzothiazole-sulfonamide hybrid scaffold has been associated with tubulin polymerization inhibition at the colchicine binding site in structurally related series [2], and the bis(2-methoxyethyl)amine fragment is recognized as a potency-enhancing substituent in colchicine-site ligands [3]. This compound is supplied exclusively as a research chemical for laboratory investigation; no regulatory approval for therapeutic use exists.

Why Generic Substitution Fails for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide: Structural Specificity Within the Benzothiazole-Sulfamoyl Library


Close structural analogs within the 4-[bis(2-methoxyethyl)sulfamoyl]-N-(benzothiazol-2-yl)benzamide series differ by single-point modifications that can profoundly alter biological target engagement. For example, saturation of the benzothiazole ring (CAS 328539-80-6, tetrahydro analog) eliminates aromatic planarity required for π-stacking interactions at the colchicine binding site ; relocation of the amide attachment from the 2-position to the 6-position of benzothiazole (CAS 941924-61-4) alters the vector of the benzamide pharmacophore and likely disrupts the binding pose ; and substitution of the 6-methoxy group with an electron-withdrawing methanesulfonyl group (CAS 406722-88-1) reverses the electronic character at a position known to influence tubulin binding affinity in benzothiazole-based antimitotics [1]. These modifications are not interchangeable without quantitative revalidation of potency, selectivity, and physicochemical profile. Procurement of an uncharacterized analog as a substitute for CAS 328539-77-1 carries undefined risk in any assay system where the benzothiazole 6-substituent electronics or the 2-amide linkage geometry are functional determinants.

Quantitative Evidence Guide: 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide vs. Closest Analogs and In-Class Candidates


Physicochemical Differentiation: Lipophilicity (logP) and Topological Polar Surface Area (tPSA) of CAS 328539-77-1 vs. Tetrahydro Analog

The aromatic 6-methoxy-benzothiazole in CAS 328539-77-1 confers higher lipophilicity (calculated logP = 2.17) compared to its saturated tetrahydro-benzothiazole analog (CAS 328539-80-6), which has a lower logP due to loss of aromaticity. The tPSA of 105 Ų for CAS 328539-77-1 is identical between both compounds (same sulfamoyl-benzamide core), but the aromatic benzothiazole contributes an additional ~26 Da molecular weight (479.57 vs. 453.57) and two fewer sp³ carbons, affecting molecular flexibility and passive permeability potential [1]. These differences are relevant for cell-based assay permeability and solubility considerations.

Physicochemical profiling Drug-likeness logP tPSA Benzothiazole saturation

Fragment-Based Potency Rationale: The Bis(2-methoxyethyl)amine Substituent as a Colchicine-Site Affinity Determinant

The bis(2-methoxyethyl)amine group on the sulfamoyl moiety of CAS 328539-77-1 has been independently validated as a potency-enhancing fragment in colchicine-site tubulin ligands. In a series of C(10)-modified colchicine derivatives, compound 2h bearing a bis(2-methoxyethyl)amine substituent exhibited nanomolar to submicromolar cytotoxicity (IC50 values several-fold more potent than cisplatin and doxorubicin) across four human tumor cell lines (HL-60, HL-60/vinc, LoVo, LoVo/DX) [1]. A related review confirmed that among colchicine derivatives with various amine substitutions at the C-10 position, the bis(2-methoxyethyl)amine-substituted analog was the most active, with IC50 in the nanomolar to submicromolar range [2]. While these data are from a colchicine scaffold rather than the benzothiazole-sulfamoyl-benzamide scaffold of CAS 328539-77-1, the fragment-level inference supports the rationale that the bis(2-methoxyethyl)amine group contributes meaningfully to tubulin binding affinity. Analogs where this group is replaced by bis(2-chloroethyl) or benzyl(ethyl) substituents (e.g., CAS 905684-16-4) lack equivalent fragment-level validation.

Colchicine binding site Tubulin polymerization SAR Bis(2-methoxyethyl)amine Fragment-based

Class-Level Anticancer Activity of Benzothiazole-Sulfonamide Hybrids: Benchmarking Against Etoposide

A recently published series of sulphonamido-benzothiazole derivatives (compounds 12a-j) demonstrated IC50 values ranging from 0.012 ± 0.0044 μM to 12.7 ± 5.38 μM against MCF-7, MDA-MB-231, A549, and DU-145 cancer cell lines, with six compounds (20a, 20b, 20c, 20g, 20i, 20j) outperforming the clinical reference drug etoposide (IC50 1.91 ± 0.84 μM to 3.08 ± 0.135 μM) [1]. While CAS 328539-77-1 was not among the specific compounds tested, it shares the core benzothiazole-sulfamoyl-benzamide pharmacophore with the most active members of this series. The 6-methoxy substitution present in CAS 328539-77-1 is a common feature of benzothiazole-based colchicine-site ligands and has been associated with enhanced binding through hydrogen-bond acceptance at the colchicine pocket [2]. This class-level evidence supports the potential of CAS 328539-77-1 as a candidate for anticancer screening, though direct comparative data against etoposide for this specific compound are absent.

Benzothiazole-sulfonamide Anticancer MTT assay Etoposide Class-level SAR

Positional Isomer Differentiation: 2-Amide vs. 6-Amide Benzothiazole Attachment and Implications for Tubulin Binding Geometry

CAS 328539-77-1 features the benzamide linked to the 2-position of the benzothiazole ring, whereas its close positional isomer CAS 941924-61-4 connects the same 4-[bis(2-methoxyethyl)sulfamoyl]benzamide group to the 6-position of benzothiazole . In colchicine-site tubulin ligands, the 2-substituted benzothiazole scaffold has been shown to orient the amide carbonyl toward the β-tubulin Cys239 residue, a key interaction for covalent or high-affinity binding [1][2]. The 6-substituted isomer (CAS 941924-61-4) presents the benzamide in a different vector that may not access this interaction. While no direct co-crystal structure exists for either compound, molecular docking studies on structurally analogous benzothiazole-2-yl benzamides support a binding pose at the colchicine site where the 2-amide NH forms a hydrogen bond with the backbone carbonyl of Thr179 on β-tubulin, an interaction geometrically inaccessible to the 6-substituted isomer [1].

Positional isomerism Amide connectivity Benzothiazole Binding pose Structure-based design

Distinction from Benzothiazole-Sulfonamide Antivirals (HBV Capsid Assembly Modulators): Target Class Differentiation

The sulfamoylbenzamide (SBA) chemotype has been advanced into clinical development as Hepatitis B virus (HBV) capsid assembly modulators (CAMs), with several candidates reaching Phase 1 clinical trials [1]. However, these SBA-derived CAMs typically feature an unsubstituted or small alkyl-substituted sulfamoyl group and distinct heterocyclic attachments. CAS 328539-77-1, with its bis(2-methoxyethyl)amine sulfamoyl substitution and 6-methoxy-benzothiazol-2-yl moiety, is structurally divergent from the HBV CAM pharmacophore. Specifically, the bis(2-methoxyethyl) substituent introduces steric bulk and additional hydrogen-bond acceptors that are absent in clinical SBA CAMs such as NVR 3-778 and JNJ-632 . Furthermore, the benzothiazole-2-yl benzamide connectivity in CAS 328539-77-1 is a recognized scaffold for tubulin polymerization inhibition [2], whereas HBV CAM SBAs engage the HBV core protein at a distinct allosteric site. This target-class divergence means that CAS 328539-77-1 is not interchangeable with SBA-derived antiviral leads and should be directed toward tubulin/oncology screening rather than HBV capsid assembly assays.

Target specificity HBV capsid assembly Tubulin Sulfamoylbenzamide Assay design

Recommended Research and Screening Application Scenarios for CAS 328539-77-1 Based on Available Evidence


In Vitro Tubulin Polymerization Inhibition Screening in Oncology Drug Discovery Programs

CAS 328539-77-1 is best deployed as a screening candidate in tubulin polymerization assays (turbidimetric or fluorescence-based) targeting the colchicine binding site, leveraging the validated bis(2-methoxyethyl)amine fragment [1] and the benzothiazole-2-yl benzamide scaffold [2]. The compound's computed logP of 2.17 and tPSA of 105 Ų [3] suggest adequate cell permeability for intracellular target engagement. Users should benchmark against colchicine (tubulin polymerization IC50 ~1-3 μM in standard turbidity assays) and include the 6-amide positional isomer CAS 941924-61-4 as a negative control for connectivity-specific effects. Note: compound-specific IC50 values have not been published; dose-response curves must be generated de novo.

Structure-Activity Relationship (SAR) Profiling Within Benzothiazole-Sulfamoyl-Benzamide Combinatorial Libraries

CAS 328539-77-1 serves as a key SAR probe for interrogating the contribution of the 6-methoxy substituent on the benzothiazole ring. Comparative testing against the 6-H analog (CAS 941924-61-4), the 6-methanesulfonyl analog (CAS 406722-88-1), and the 4,6-dichloro analog [4] in a standardized antiproliferative panel (e.g., MCF-7, A549, DU-145 per the Sireesha et al. 2025 protocol [2]) can establish the electronic and steric requirements at this position. The bis(2-methoxyethyl)amine group should be held constant across the comparator set to isolate the contribution of the benzothiazole 6-substituent.

Computational Docking and Molecular Dynamics Studies of Colchicine-Site Ligands

The well-defined single-configuration structure of CAS 328539-77-1 (no chiral centers; seven rotatable bonds [3]) makes it suitable for molecular docking campaigns against β-tubulin colchicine site (PDB: 1SA0, 4O2B). The 6-methoxy group provides a hydrogen-bond acceptor that can be evaluated for interactions with β-tubulin Cys239 or nearby residues. Comparative docking with the tetrahydro analog (CAS 328539-80-6) can quantify the contribution of benzothiazole aromaticity to computed binding energy, informing prioritization of aromatic vs. saturated heterocycles in virtual screening workflows.

Negative Control for HBV Capsid Assembly Modulator (CAM) Screening Campaigns

Due to its structural divergence from the SBA-derived HBV CAM pharmacophore [5], CAS 328539-77-1 can serve as a selectivity control in antiviral screening. Its bis(2-methoxyethyl)amine substitution creates steric bulk incompatible with the HBV core protein allosteric pocket engaged by clinical CAMs such as NVR 3-778. Inclusion of this compound in an HBV replication assay (e.g., HepG2.2.15 or HepAD38 cells) alongside validated CAM positive controls can help define the chemotype selectivity boundary and reduce false-positive hits from tubulin-active sulfamoylbenzamides.

Quote Request

Request a Quote for 4-[bis(2-methoxyethyl)sulfamoyl]-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.